molecular formula C21H16ClFN4OS B2683507 3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE CAS No. 1113108-48-7

3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE

Cat. No.: B2683507
CAS No.: 1113108-48-7
M. Wt: 426.89
InChI Key: NSSHNKDYMBDNQV-UHFFFAOYSA-N
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Description

3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, an oxadiazole ring, and various substituents such as chloro, fluoro, and methyl groups

Scientific Research Applications

3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The resulting oxadiazole intermediate is then coupled with a pyridazine derivative through a series of nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE is unique due to its combination of a pyridazine ring with an oxadiazole ring and multiple substituents, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4OS/c1-12-3-4-14(9-13(12)2)18-7-8-20(26-25-18)29-11-19-24-21(27-28-19)15-5-6-17(23)16(22)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSHNKDYMBDNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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